N1-(2-cyanophenyl)-N2-cyclopropyloxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N-(2-Cyanophenyl)chloromethanimidoyl Chloride has been synthesized from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent .Molecular Structure Analysis
The molecular structure of similar compounds such as N-(2-Cyanophenyl)formamide and N-(2-Cyanophenyl)cyclopropanecarboxamide have been reported. The former has a molecular formula of C8H6N2O and an average mass of 146.146 Da , while the latter has a molecular formula of C11H10N2O and a molecular weight of 186.21 .Chemical Reactions Analysis
Cyanoacetamides, which are related to the requested compound, are known to be polyfunctional compounds possessing both electrophilic and nucleophilic properties . They have been used to design different heterocyclic moieties with different ring sizes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds such as N-(2-Cyanophenyl)cyclopropanecarboxamide have been reported. It is a solid compound with a molecular weight of 186.21 .Scientific Research Applications
Corrosion Inhibition in Copper
- Research Context: The use of acrylamide derivatives, including those related to N'-(2-cyanophenyl)-N-cyclopropyloxamide, in corrosion inhibition of copper in nitric acid solutions.
- Key Findings: These compounds were found to be effective as mixed-type corrosion inhibitors, with high efficiencies in reducing double-layer capacitance and following chemical adsorption and Langmuir isotherm. Theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) supported these findings (Abu-Rayyan et al., 2022).
Inhibition of Dihydroorotate Dehydrogenase
- Research Context: Investigation of compounds including N'-(2-cyanophenyl)-N-cyclopropyloxamide analogs as inhibitors of mitochondrial dihydroorotate dehydrogenase, an enzyme in pyrimidine de novo synthesis.
- Key Findings: These compounds showed strong inhibitory effects on this enzyme, which plays a crucial role in pyrimidine nucleotide synthesis, essential for immune cell functions (Knecht & Löffler, 1998).
Synthesis of Heterocyclic Skeletons
- Research Context: Exploring the synthesis of different cyclic products through reactions involving N-(2-cyanophenyl)benzimidoyl chloride, a related compound to N'-(2-cyanophenyl)-N-cyclopropyloxamide.
- Key Findings: The study revealed the successful synthesis of various cyclic products, demonstrating the compound's utility in creating diverse heterocyclic skeletons (Fathalla & Pazdera, 2002).
Antibacterial Activities
- Research Context: The synthesis of derivatives related to N'-(2-cyanophenyl)-N-cyclopropyloxamide and testing their antibacterial activities.
- Key Findings: One of the synthesized compounds showed significant bacteriostatic effects against various bacteria like E. coli and Streptococcus, indicating potential as new antibacterial agents (Shu-jun, 2006).
Synthesis of N-(2-cyanophenyl)chloromethanimidoyl Chloride
- Research Context: The study focused on the synthesis of N-(2-cyanophenyl)chloromethanimidoyl chloride, related to N'-(2-cyanophenyl)-N-cyclopropyloxamide.
- Key Findings: The research detailed a successful synthesis process, providing insights into the reactivity and potential applications of such compounds in various chemical syntheses (Pazdera et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to perampanel , a non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that N1-(2-cyanophenyl)-N2-cyclopropyloxalamide might also target the AMPA glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system .
Mode of Action
If we consider its potential similarity to perampanel, it might decrease neuronal excitation by non-competitive inhibition of the ampa receptor . This means it would bind to a site on the receptor distinct from the active site, preventing the receptor from adopting an active conformation without directly competing with the agonist.
Biochemical Pathways
If it acts similarly to perampanel, it would affect the glutamatergic signaling pathway by inhibiting ampa receptors . This could lead to a decrease in excitatory neurotransmission, potentially affecting various downstream effects such as synaptic plasticity, learning, and memory.
Result of Action
If it acts similarly to perampanel, it might lead to a decrease in neuronal excitation , which could potentially result in anticonvulsant effects, given the role of AMPA receptors in seizure activity.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-7-8-3-1-2-4-10(8)15-12(17)11(16)14-9-5-6-9/h1-4,9H,5-6H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCNHZBBEKMIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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